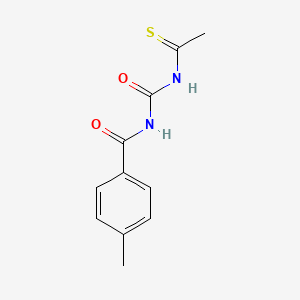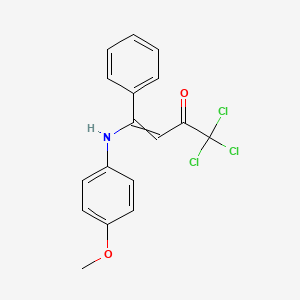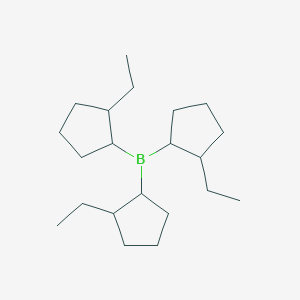![molecular formula C12H10N4O2 B14608715 5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-11-1](/img/structure/B14608715.png)
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a 4-methoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole can be achieved through a multi-step process. One common method involves the initial formation of the furan ring followed by the introduction of the tetrazole moiety. The reaction typically starts with the condensation of 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
6-[5-(4-methoxyphenyl)furan-2-yl]nicotinonitrile: Another furan derivative with similar structural features but different functional groups.
4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one: Contains an indole moiety instead of a tetrazole ring.
Uniqueness
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole is unique due to the presence of both a furan and a tetrazole ring, which imparts distinct chemical and biological properties. Its combination of aromaticity and heterocyclic nature makes it a versatile compound for various applications .
Properties
CAS No. |
60838-11-1 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C12H10N4O2/c1-17-9-4-2-8(3-5-9)10-6-7-11(18-10)12-13-15-16-14-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
OHWGPLJXXOHQBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
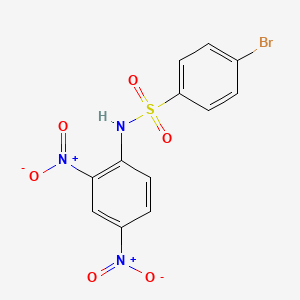

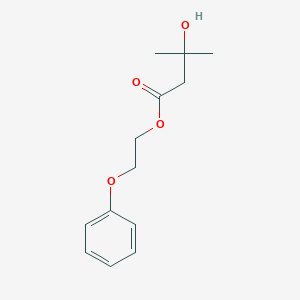
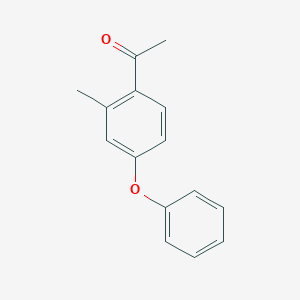
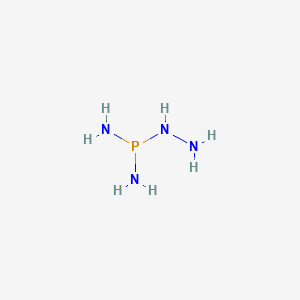
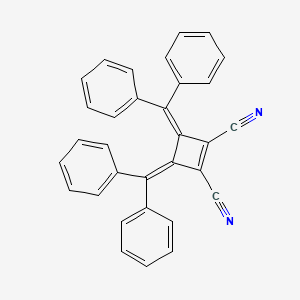
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
